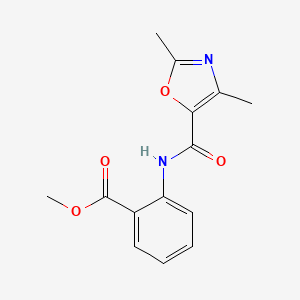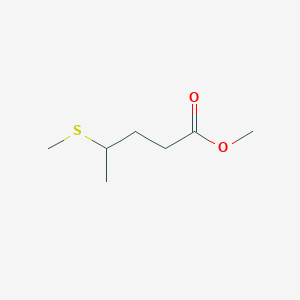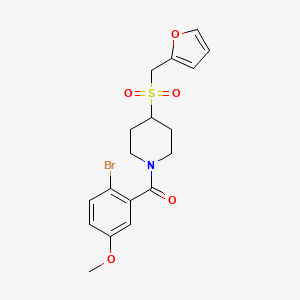
Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzoate ester group and a carboxamido group attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Benzoate Ester Group: The benzoate ester group can be introduced via esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst like sulfuric acid.
Attachment of the Carboxamido Group: The carboxamido group can be introduced through an amide coupling reaction using reagents like carbodiimides or coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the ester or amide functionalities, converting them to alcohols or amines, respectively.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Applications De Recherche Scientifique
Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its heterocyclic structure.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The benzoate and carboxamido groups can enhance its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate
- 2,4-Disubstituted thiazoles
- Indole derivatives
Comparison:
- Methyl 4-(2,4-dimethyloxazole-5-carboxamido)benzoate: Similar structure but with different substitution pattern on the benzoate ring, leading to variations in chemical reactivity and biological activity.
- 2,4-Disubstituted thiazoles: Thiazoles contain sulfur instead of oxygen in the ring, which can significantly alter their electronic properties and reactivity.
- Indole derivatives: Indoles have a fused benzene and pyrrole ring system, offering different biological activities and applications compared to oxazoles.
Methyl 2-(2,4-dimethyloxazole-5-carboxamido)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-8-12(20-9(2)15-8)13(17)16-11-7-5-4-6-10(11)14(18)19-3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZSWSRKYGUCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-chloro-1H-indol-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2809524.png)
![methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate](/img/structure/B2809525.png)
![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2809528.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809532.png)

![2-{[3-(4-chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2809534.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine-4-carbonitrile](/img/structure/B2809538.png)


![methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride](/img/structure/B2809544.png)
![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2809546.png)
